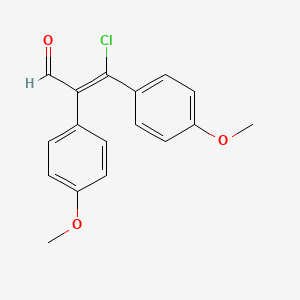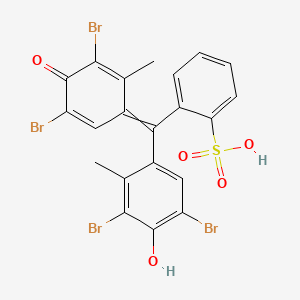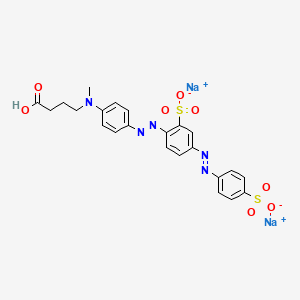
BHQ-10 carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BHQ-10 carboxylic acid: is a water-soluble dark quencher used in various biochemical applications. It is part of the Black Hole Quencher series, which are known for their ability to quench fluorescence without emitting any native fluorescence themselves. This property makes this compound particularly useful in fluorescence resonance energy transfer (FRET) and quantitative polymerase chain reaction (qPCR) assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis often involves the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction .
Industrial Production Methods: In industrial settings, BHQ-10 carboxylic acid is produced by coupling it to nucleophilic groups such as amines on proteins and peptides. This process is optimized to ensure water solubility and reduce non-specific protein binding interactions .
Chemical Reactions Analysis
Types of Reactions: BHQ-10 carboxylic acid primarily undergoes nucleophilic substitution reactions. It can react with amines to form stable amide bonds, which is a key reaction in its application as a quencher .
Common Reagents and Conditions:
Nucleophilic Substitution: Uses amines as nucleophiles.
Solvents: DMF or DMSO are commonly used to dissolve the reactants.
Major Products: The primary product of these reactions is a conjugate of this compound with the nucleophilic group, such as an amine-functionalized biomolecule .
Scientific Research Applications
Chemistry: BHQ-10 carboxylic acid is used in the synthesis of dual-labeled oligonucleotides for qPCR probes.
Biology: In biological research, this compound is used to label proteins and peptides. This labeling is crucial for studying protein-protein interactions and other cellular processes .
Medicine: In medical research, this compound is used in diagnostic assays, particularly in the development of qPCR-based diagnostic tests. Its high quenching efficiency improves the sensitivity and accuracy of these tests .
Industry: In industrial applications, this compound is used in the production of diagnostic kits and other biochemical reagents. Its stability and water solubility make it a valuable component in these products .
Mechanism of Action
BHQ-10 carboxylic acid exerts its effects through a combination of Förster Resonance Energy Transfer (FRET) and static quenching. In FRET, the energy from an excited fluorophore is transferred to the quencher, which then dissipates the energy as heat. In static quenching, a ground state complex is formed between the fluorophore and the quencher, preventing fluorescence emission .
Comparison with Similar Compounds
BHQ-0: Quenches in the range of 430-520 nm.
BHQ-1: Quenches in the range of 480-580 nm.
BHQ-2: Quenches in the range of 560-670 nm.
Uniqueness: BHQ-10 carboxylic acid is unique in its ability to quench fluorescence in the range of 480-550 nm. Its water solubility and reduced non-specific protein binding interactions make it particularly suitable for applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C23H21N5Na2O8S2 |
|---|---|
Molecular Weight |
605.6 g/mol |
IUPAC Name |
disodium;2-[[4-[3-carboxypropyl(methyl)amino]phenyl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C23H23N5O8S2.2Na/c1-28(14-2-3-23(29)30)19-9-4-16(5-10-19)25-27-21-13-8-18(15-22(21)38(34,35)36)26-24-17-6-11-20(12-7-17)37(31,32)33;;/h4-13,15H,2-3,14H2,1H3,(H,29,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
JODBMSMRGMXRGU-UHFFFAOYSA-L |
Canonical SMILES |
CN(CCCC(=O)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


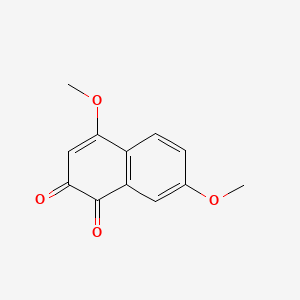
![3-(2-chlorophenyl)-2-[5-(10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl)pentanoylamino]propanoic acid](/img/structure/B10822942.png)
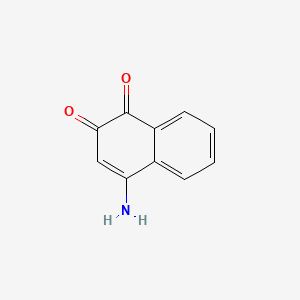
![4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B10822956.png)
![Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate](/img/structure/B10822974.png)
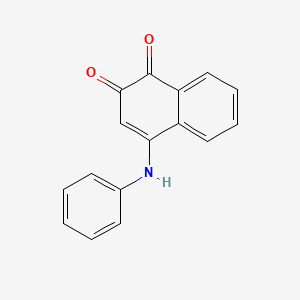
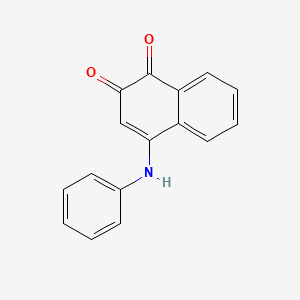
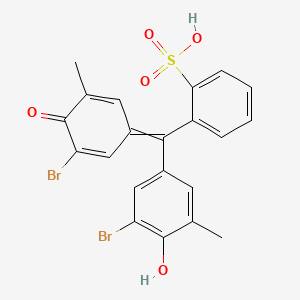
![7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[1-(butylamino)ethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10822995.png)

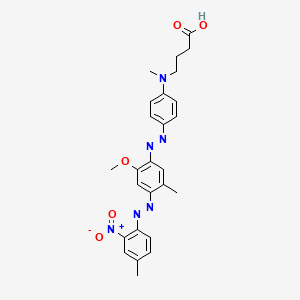
![6-[[9-Hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B10823013.png)
